(6-Chloro-4-{[2-(thiophen-2-yl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone (6-Chloro-4-{[2-(thiophen-2-yl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1326878-55-0
VCID: VC4831611
InChI: InChI=1S/C20H20ClN3O2S/c21-14-3-4-18-16(12-14)19(22-6-5-15-2-1-11-27-15)17(13-23-18)20(25)24-7-9-26-10-8-24/h1-4,11-13H,5-10H2,(H,22,23)
SMILES: C1COCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NCCC4=CC=CS4)Cl
Molecular Formula: C20H20ClN3O2S
Molecular Weight: 401.91

(6-Chloro-4-{[2-(thiophen-2-yl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone

CAS No.: 1326878-55-0

Cat. No.: VC4831611

Molecular Formula: C20H20ClN3O2S

Molecular Weight: 401.91

* For research use only. Not for human or veterinary use.

(6-Chloro-4-{[2-(thiophen-2-yl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone - 1326878-55-0

Specification

CAS No. 1326878-55-0
Molecular Formula C20H20ClN3O2S
Molecular Weight 401.91
IUPAC Name [6-chloro-4-(2-thiophen-2-ylethylamino)quinolin-3-yl]-morpholin-4-ylmethanone
Standard InChI InChI=1S/C20H20ClN3O2S/c21-14-3-4-18-16(12-14)19(22-6-5-15-2-1-11-27-15)17(13-23-18)20(25)24-7-9-26-10-8-24/h1-4,11-13H,5-10H2,(H,22,23)
Standard InChI Key PUXFHRIKYMXXSG-UHFFFAOYSA-N
SMILES C1COCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NCCC4=CC=CS4)Cl

Introduction

Molecular Formula and Weight

The molecular formula for this compound can be deduced by combining the components:

  • 6-Chloro-4-{[2-(thiophen-2-yl)ethyl]amino}quinolin-3-yl: This part includes a quinoline ring with a chlorine atom, an amino group attached to a thiophene-2-yl ethyl chain.

  • (morpholin-4-yl)methanone: This part includes a morpholine ring attached to a methanone group.

Given the complexity, the exact molecular weight would require detailed structural analysis, but it can be estimated based on the components.

Biological Activity

Compounds with quinoline and morpholine moieties often exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties. The presence of a thiophene group could enhance these activities due to its electron-rich nature.

Synthesis and Chemical Reactions

The synthesis of this compound would likely involve multiple steps, including the formation of the quinoline core, introduction of the chlorine and amino groups, attachment of the thiophene-2-yl ethyl chain, and finally, the coupling with morpholine via a methanone linkage.

Data Tables

Given the lack of specific data on this compound, we can create a hypothetical table based on similar compounds:

PropertyExpected ValueSimilar Compounds
Molecular WeightEstimated 400-500 g/molBased on quinoline and morpholine derivatives
SolubilityModerate in organic solventsSimilar to quinoline compounds
Biological ActivityPotential antimicrobial or anticancer activityBased on quinoline and morpholine derivatives

Future Research Directions

  • Synthesis and Characterization: Detailed synthesis protocols and structural characterization using techniques like NMR and mass spectrometry.

  • Biological Activity Screening: In vitro and in vivo studies to assess potential biological activities.

  • Toxicity and Safety Evaluation: Assessments of toxicity and safety profiles to ensure suitability for potential applications.

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